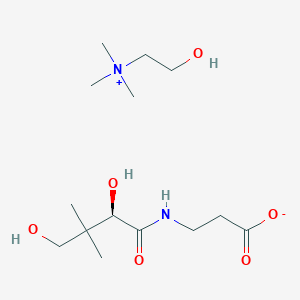
choline pantothenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline pantothenate, also known as this compound, is a useful research compound. Its molecular formula is C14H30N2O6 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dietary Supplementation
Choline pantothenate is essential for optimal growth and health, particularly in aquatic species. A study involving red sea bream (Pagrus major) demonstrated that supplementation with choline chloride and calcium pantothenate significantly improved serum complement activity and natural hemagglutinin titers at higher doses (800 mg/100g diet for choline and 28 mg/100g diet for pantothenate) . This suggests that these compounds enhance immune responses in fish, indicating their potential use in aquaculture.
| Nutrient | Recommended Dose (mg/100g diet) | Effect |
|---|---|---|
| Choline Chloride | 50-800 | Enhanced immune response |
| Calcium Pantothenate | 1-28 | Enhanced immune response |
Human Nutrition
In humans, choline is vital for several physiological functions, including cell membrane integrity and neurotransmission. Research has shown that inadequate choline intake can lead to liver damage and impaired cognitive functions . this compound, as part of a balanced diet, may help mitigate these risks by ensuring adequate levels of both choline and pantothenic acid.
Neurological Health
This compound has been studied for its role in neurological development. It is involved in acetylcholine synthesis, a neurotransmitter critical for memory and learning. Studies indicate that supplementation during pregnancy can enhance offspring brain development and function . For instance, maternal choline supplementation has been linked to improved neurobehavioral outcomes in animal models, suggesting its potential as a therapeutic agent for cognitive disorders.
Metabolic Health
Recent studies have highlighted the role of this compound in regulating adipocyte browning and energy metabolism. Research indicates that low concentrations of pantothenic acid enhance mitochondrial respiration and promote the browning of adipocytes, which is beneficial for metabolic health . This points to potential applications in obesity treatment strategies through dietary interventions.
Case Study 1: Aquaculture
In a controlled feeding trial with red sea bream, researchers observed that diets supplemented with high levels of choline chloride and calcium pantothenate resulted in significant improvements in growth rates and immune function compared to control groups. The findings suggest that these compounds could be critical in formulating effective aquaculture feeds.
Case Study 2: Cognitive Development
A study involving pregnant rats demonstrated that those supplemented with choline showed improved cognitive function in their offspring compared to controls. The offspring exhibited enhanced memory retention and learning capabilities, underscoring the importance of choline during critical periods of brain development .
Propriétés
Numéro CAS |
10030-88-3 |
|---|---|
Formule moléculaire |
C14H30N2O6 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H17NO5.C5H14NO/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;1-6(2,3)4-5-7/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t7-;/m0./s1 |
Clé InChI |
HXCGBBALZREMAS-FJXQXJEOSA-M |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
SMILES isomérique |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
Key on ui other cas no. |
10030-88-3 |
Synonymes |
2-hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















